2-methoxy-5-methylsulfonyl-N,N-bis(prop-2-ynyl)benzenesulfonamide
Description
2-methoxy-5-methylsulfonyl-N,N-bis(prop-2-ynyl)benzenesulfonamide is an organic compound characterized by its complex structure, which includes methoxy, methylsulfonyl, and bis(prop-2-ynyl) groups attached to a benzenesulfonamide core
Properties
IUPAC Name |
2-methoxy-5-methylsulfonyl-N,N-bis(prop-2-ynyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S2/c1-5-9-15(10-6-2)22(18,19)14-11-12(21(4,16)17)7-8-13(14)20-3/h1-2,7-8,11H,9-10H2,3-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPDHJHNXALYNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)N(CC#C)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methylsulfonyl-N,N-bis(prop-2-ynyl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzenesulfonamide and propargyl bromide.
Alkylation: The first step involves the alkylation of 2-methoxybenzenesulfonamide with propargyl bromide in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Sulfonylation: The intermediate product is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base like triethylamine to introduce the methylsulfonyl group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Automated Synthesis: Employing automated synthesis platforms to ensure reproducibility and reduce human error.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methylsulfonyl-N,N-bis(prop-2-ynyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2-methoxy-5-methylsulfonyl-N,N-bis(prop-2-ynyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly for its sulfonamide moiety which is known for its antibacterial and anti-inflammatory properties.
Materials Science: Used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: Studied for its interactions with biological macromolecules, providing insights into its potential as a biochemical probe or therapeutic agent.
Mechanism of Action
The mechanism by which 2-methoxy-5-methylsulfonyl-N,N-bis(prop-2-ynyl)benzenesulfonamide exerts its effects involves:
Molecular Targets: The compound may target enzymes or receptors that are sensitive to sulfonamide groups, leading to inhibition or modulation of their activity.
Pathways Involved: It may interfere with metabolic pathways involving sulfonamide-sensitive enzymes, affecting processes such as bacterial cell wall synthesis or inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
2-methoxybenzenesulfonamide: Lacks the methylsulfonyl and bis(prop-2-ynyl) groups, making it less versatile in chemical reactions.
5-methylsulfonylbenzenesulfonamide: Does not contain the methoxy and bis(prop-2-ynyl) groups, limiting its applications in materials science.
N,N-bis(prop-2-ynyl)benzenesulfonamide: Missing the methoxy and methylsulfonyl groups, which reduces its potential in medicinal chemistry.
Uniqueness
2-methoxy-5-methylsulfonyl-N,N-bis(prop-2-ynyl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications across various scientific disciplines. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
